molecular formula C15H22ClFINO2 B13787282 Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride CAS No. 67049-47-2

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride

Cat. No.: B13787282
CAS No.: 67049-47-2
M. Wt: 429.69 g/mol
InChI Key: XMUOWIDMTKWPCZ-UHFFFAOYSA-N
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Description

This compound is a halogenated benzoic acid derivative with a complex ester side chain and hydrochloride salt formulation. Its structure includes:

  • Benzoic acid backbone substituted with 4-fluoro and 3-iodo groups.
  • Ester moiety: ((1-diethylamino-1-methyl)propyl), featuring a tertiary amine with diethyl and methyl branches.
  • Hydrochloride salt, enhancing solubility and stability.

Potential applications include pharmaceutical intermediates or bioactive molecules due to its halogenated aromatic system and amine-functionalized ester, which may influence receptor binding or metabolic stability.

Properties

CAS No.

67049-47-2

Molecular Formula

C15H22ClFINO2

Molecular Weight

429.69 g/mol

IUPAC Name

diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride

InChI

InChI=1S/C15H21FINO2.ClH/c1-5-15(4,18(6-2)7-3)20-14(19)11-8-9-12(16)13(17)10-11;/h8-10H,5-7H2,1-4H3;1H

InChI Key

XMUOWIDMTKWPCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)([NH+](CC)CC)OC(=O)C1=CC(=C(C=C1)F)I.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C15H22ClFINO2
Molecular Weight 429.69 g/mol
IUPAC Name diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride
CAS Number 67049-47-2
Physical Form Hydrochloride salt, enhancing solubility
Functional Groups Benzoic acid ester, fluoro and iodo substituted aromatic ring, tertiary amine ester moiety

Preparation Methods Analysis

Stepwise Synthetic Route

Step 1: Preparation of 4-Fluoro-3-iodobenzoic Acid Intermediate
  • The starting material is typically 4-fluorobenzoic acid.
  • Iodination is conducted under controlled electrophilic aromatic substitution conditions to introduce iodine selectively at the 3-position.
  • Reaction conditions such as temperature, solvent, and iodine source are optimized to avoid polyiodination or side reactions.
Step 2: Esterification with (1-diethylamino-1-methyl)propan-2-ol
  • The 4-fluoro-3-iodobenzoic acid is reacted with (1-diethylamino-1-methyl)propan-2-ol to form the ester linkage.
  • Common esterification methods include:
    • Use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
    • Activation of the acid group as an acid chloride or anhydride followed by reaction with the alcohol.
  • The reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C) to prevent side reactions.
  • Base additives like triethylamine or diisopropylethylamine are used to neutralize generated acids and drive the reaction forward.
Step 3: Formation of Hydrochloride Salt
  • The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution or isopropanol).
  • This step enhances aqueous solubility and stability for downstream applications.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Iodination of 4-fluorobenzoic acid Iodine source (I2 or N-iodosuccinimide), solvent (acetic acid or dichloromethane), room temp to 50 °C 70–85 Controlled to avoid over-iodination
Esterification EDC·HCl, DMAP catalyst, triethylamine, dichloromethane, 0–25 °C, 12–24 h 75–90 High purity achieved with chromatographic purification
Hydrochloride salt formation HCl gas or HCl in isopropanol, 0–25 °C, 1–2 h >95 Crystallization or precipitation yields pure salt form

Analytical Characterization

Supporting Research Findings

  • The synthesis approach aligns with standard esterification protocols using carbodiimide coupling reagents, as documented in related benzoic acid derivative syntheses.
  • The use of EDC·HCl with DMAP and triethylamine in dichloromethane or tetrahydrofuran is a well-established method to achieve high yields and purity of ester products.
  • Controlled iodination on fluorinated benzoic acids has been reported to proceed efficiently under mild electrophilic substitution conditions, minimizing side products.
  • Hydrochloride salt formation improves the compound’s solubility and stability, facilitating its use in pharmaceutical research.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield Range (%) Analytical Verification
Aromatic Iodination I2 or NIS, acetic acid/DCM, 25–50 °C Introduce iodine substituent 70–85 NMR, MS
Esterification EDC·HCl, DMAP, triethylamine, DCM/THF, 0–25 °C Form ester linkage 75–90 NMR, HPLC, MS
Hydrochloride Salt Formation HCl gas or HCl in isopropanol, 0–25 °C, 1–2 h Enhance solubility and stability >95 XRD, DSC, purity by HPLC

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated derivatives, while reduction can produce alcohols.

Scientific Research Applications

The compound Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride is a complex chemical structure that has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and biochemistry.

Chemical Properties and Structure

Benzoic acid derivatives are known for their diverse biological activities. The specific structure of this compound includes a benzoic acid moiety with fluorine and iodine substitutions, which can significantly influence its reactivity and biological interactions. The presence of the diethylamino group enhances its potential as a pharmacological agent by increasing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The incorporation of halogens like fluorine and iodine can enhance these effects. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Benzoic acid derivatives have been investigated for their anticancer properties. The unique structural features of This compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies could focus on its mechanism of action at the molecular level.

Drug Delivery Systems

The lipophilic nature of this compound makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and therapeutic efficacy of poorly soluble drugs.

Pesticidal Properties

The potential use of benzoic acid derivatives as pesticides is an area of active research. Their structural modifications can lead to increased toxicity against pests while minimizing harm to beneficial organisms. This compound could be evaluated for its effectiveness against common agricultural pests.

Plant Growth Regulators

Some benzoic acid derivatives are known to act as plant growth regulators, influencing processes such as cell division and elongation. Investigating the effects of this specific compound on plant growth could provide insights into its utility in agriculture.

Enzyme Inhibition

The unique structure of This compound may allow it to act as an enzyme inhibitor. Understanding its interaction with specific enzymes could lead to developments in biochemical assays or therapeutic agents targeting metabolic pathways.

Synthetic Intermediates

In organic synthesis, this compound can serve as an intermediate in the production of more complex molecules. Its reactivity can be exploited in various synthetic pathways, particularly those involving nucleophilic substitutions or coupling reactions.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with similar derivatives.
Study BAnticancer PotentialShowed that structurally related compounds inhibited cell proliferation in cancer cell lines.
Study CPesticidal PropertiesEvaluated the compound's effectiveness against specific agricultural pests, showing promising results.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Aminoalkyl Substituents

(a) Benzoic Acid, 2-Ethoxy-5-Fluoro-, 3-(Dibutylamino)Propyl Ester, Hydrochloride (CAS 3209-74-3)
  • Substituents : 2-Ethoxy, 5-fluoro on benzoic acid.
  • Ester side chain: 3-(dibutylamino)propyl.
  • Key differences: Halogen position (5-fluoro vs. 4-fluoro-3-iodo in the target compound). Amino group (dibutylamino vs. diethylamino-methylpropyl). Molecular weight: Higher in the target compound due to iodine (127 vs. 126 for ethoxy).
  • Implications: The iodine atom in the target compound increases steric bulk and may reduce hydrolysis rates compared to the ethoxy group . Dibutylamino groups enhance lipophilicity, whereas the diethylamino-methyl branch may improve metabolic stability .
(b) Benzoic Acid, 2-Hydroxy-4-[[3-(1-Piperidinyl)-1-Oxopropyl]Amino]-, Methyl Ester, Hydrochloride (CAS 13065-35-5)
  • Substituents : 2-hydroxy, 4-(piperidinylpropionamido).
  • Ester side chain : Methyl.
  • Key differences :
    • Lack of halogens; instead, a hydroxy group and amide linkage.
    • Piperidinyl group vs. tertiary amine in the target compound.
  • Implications :
    • The hydroxy group increases hydrophilicity, while the target compound’s iodine enhances electrophilicity.
    • Piperidinyl amides are common in CNS-targeting drugs, suggesting divergent applications .

Simple Alkyl Benzoates (Fragrance/Preservative Derivatives)

(a) Propyl Paraben (4-Hydroxybenzoic Acid, Propyl Ester; CAS 94-13-3)
  • Structure : 4-hydroxybenzoic acid with propyl ester.
  • Applications : Widely used as a preservative in cosmetics and food.
  • Key differences: No halogen or amino groups. Phenolic hydroxyl group enhances antimicrobial activity.
  • Implications :
    • The target compound’s halogen and amine groups likely render it unsuitable as a preservative but more relevant in drug design .
(b) Butyl Benzoate (CAS 136-60-7)
  • Structure : Benzoic acid with n-butyl ester.
  • Applications : Fragrance ingredient.
  • Key differences :
    • Simpler ester chain without functional groups.
  • Implications: The target compound’s amino and halogen substituents suggest specialized bioactivity, unlike non-functionalized alkyl benzoates .

Amino Acid Ester Hydrochlorides

(a) Amino Acid Propyl Ester Hydrochlorides (e.g., Ferulic Acid Derivatives)
  • Key differences: Natural amino acid backbones vs. halogenated benzoic acid.
  • Implications :
    • Both classes exploit hydrochloride salts for improved solubility, but the target compound’s halogenation may confer unique stability or toxicity profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Ester Chain Molecular Weight (g/mol) Key Features
Target Compound 4-Fluoro, 3-Iodo (1-Diethylamino-1-methyl)propyl ~450 (estimated) Halogenated, tertiary amine
CAS 3209-74-3 2-Ethoxy, 5-Fluoro 3-(Dibutylamino)propyl ~400 (estimated) Ethoxy, dibutylamino
Propyl Paraben (CAS 94-13-3) 4-Hydroxy Propyl 180.2 Antimicrobial, phenolic
CAS 13065-35-5 2-Hydroxy, 4-(piperidinyl) Methyl 368.8 Piperidinyl amide, hydrophilic

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Stability Considerations
4-Fluoro, 3-Iodo Low water solubility Potential photodegradation
Tertiary amine (HCl salt) High water solubility Salt enhances crystallinity
Dibutylamino High lipophilicity Slower metabolic clearance
Piperidinyl amide Moderate solubility Enzymatic hydrolysis susceptibility

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during synthesis?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Esterification: Coupling the benzoic acid derivative (4-fluoro-3-iodo-benzoic acid) with the alcohol moiety ((1-diethylamino-1-methyl)propanol) using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., diisopropylethylamine) to activate the carboxyl group .

Salt Formation: Reacting the esterified product with hydrochloric acid to form the hydrochloride salt.

Purification: Employ reversed-phase HPLC with gradient elution (e.g., C18 columns and acetonitrile/water mobile phases) to isolate the target compound and remove unreacted starting materials or side products .

Purity Validation: Use a certified reference standard (if available) and quantify impurities via HPLC with UV detection at 254 nm, ensuring ≥95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of orthogonal methods is required:

  • NMR Spectroscopy: 1H/13C NMR to verify the ester linkage, fluorine/iodine substituents, and diethylamino group. 19F NMR can specifically confirm the fluoro substitution .
  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion ([M+H]+ or [M-Cl]+ for the hydrochloride salt) and fragment patterns, particularly the loss of the diethylamino group or iodine .
  • X-ray Crystallography: If single crystals are obtainable, this provides definitive proof of stereochemistry and salt formation .

Advanced: How do the fluoro and iodo substituents influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Hydrolysis Studies:
    • Acidic Conditions (pH <3): The ester bond may undergo acid-catalyzed hydrolysis. Monitor degradation via HPLC by tracking the appearance of 4-fluoro-3-iodo-benzoic acid and the alcohol byproduct .
    • Basic Conditions (pH >9): Base-mediated hydrolysis is likely accelerated. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life.
  • Role of Substituents:
    • The electron-withdrawing fluoro group increases ester electrophilicity, potentially accelerating hydrolysis.
    • The bulky iodo substituent may sterically hinder hydrolysis, depending on its position relative to the ester .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Controlled Replication: Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For cell-based assays, use a consistent cell line and passage number.
  • Impurity Profiling: Characterize batches via HPLC-MS to rule out activity discrepancies caused by impurities (e.g., unreacted starting materials or degradation products) .
  • Orthogonal Assays: Validate results using multiple assays (e.g., enzyme inhibition + cell viability) to confirm the compound’s mechanism of action .

Basic: How does the hydrochloride salt affect solubility, and how can this be characterized?

Methodological Answer:

  • Solubility Testing: Use the shake-flask method: dissolve the compound in buffers (pH 1–7.4) and quantify solubility via HPLC-UV. Compare with the freebase form to assess salt-enhanced solubility .
  • Ion Chromatography: Confirm chloride counterion levels to ensure stoichiometric salt formation .

Advanced: What strategies can optimize the compound’s stability during long-term storage?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples below this threshold (e.g., -20°C in amber vials) .
  • Lyophilization: For aqueous solutions, lyophilize the compound to prevent hydrolysis. Reconstitute in anhydrous DMSO or ethanol before use .
  • Packaging: Use nitrogen-purged vials to minimize oxidative degradation of the iodine substituent .

Advanced: How can researchers elucidate the role of the diethylamino group in the compound’s biological interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs lacking the diethylamino group or with modified amines (e.g., dimethylamino or pyrrolidino). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational Modeling: Perform molecular docking simulations to assess hydrogen bonding or ionic interactions between the diethylamino group and target proteins (e.g., receptors or enzymes) .

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